molecular formula C24H24ClF3N4O5S2 B2874023 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 392299-28-4

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2874023
CAS No.: 392299-28-4
M. Wt: 605.04
InChI Key: HZXKAJAGAHZLFU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl group and a 3,4,5-triethoxybenzamide moiety.

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClF3N4O5S2/c1-4-35-17-9-13(10-18(36-5-2)20(17)37-6-3)21(34)30-22-31-32-23(39-22)38-12-19(33)29-16-11-14(24(26,27)28)7-8-15(16)25/h7-11H,4-6,12H2,1-3H3,(H,29,33)(H,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXKAJAGAHZLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClF3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiadiazole Chemistry

The evidence highlights two key analogues:

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Structural Differences: Unlike the target compound, this molecule lacks the trifluoromethyl group and triethoxybenzamide moiety. Instead, it contains a trichloroethyl group and a phenyl-substituted thiadiazole. Synthesis: Synthesized via cyclization in concentrated sulfuric acid, yielding a bicyclic thiadiazole-triazine system . The target compound may employ similar cyclization strategies but requires additional steps to introduce the triethoxybenzamide group. Reactivity: The trichloroethyl group in 4.1 enhances electrophilicity, facilitating heterocyclization. In contrast, the target compound’s chloro-trifluoromethylphenyl group balances lipophilicity and steric effects .

Trifluoromethylated Imidazo[2,1-b][1,3,4]thiadiazole Derivatives (e.g., Compound 5b in )

  • Structural Differences : These derivatives fuse imidazole with thiadiazole, differing from the target compound’s standalone thiadiazole core. The trifluoromethyl group is directly attached to the thiadiazole, whereas the target compound places it on a distal phenyl ring.
  • Synthesis : A one-pot isocyanide-based multicomponent reaction is used, contrasting with the sulfuric acid-mediated cyclization in . This suggests divergent synthetic pathways for trifluoromethyl integration .

Functional Group Impact

  • Trifluoromethyl vs.
  • Triethoxybenzamide vs. Acetamide : The triethoxybenzamide fragment likely enhances solubility and π-π stacking interactions with biological targets, a feature absent in the simpler acetamide group of 4.1 .

Data Table: Comparative Analysis of Key Features

Feature Target Compound N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Trifluoromethylated Imidazothiadiazole (5b)
Core Structure 1,3,4-Thiadiazole 1,3,4-Thiadiazole Imidazo[2,1-b][1,3,4]thiadiazole
Key Substituents Chloro-trifluoromethylphenyl, triethoxybenzamide Trichloroethyl, phenyl Trifluoromethyl, nitrobenzene
Synthetic Method Likely multi-step cyclization (inferred) Sulfuric acid-mediated cyclization One-pot isocyanide-based reaction
Lipophilicity (LogP) High (due to trifluoromethyl and triethoxy groups) Moderate (trichloroethyl increases LogP) Moderate (nitro group reduces LogP)
Metabolic Stability Enhanced (CF₃ group) Lower (CCl₃ group prone to dechlorination) High (CF₃ group)

Research Findings and Implications

  • This could enable unique interactions with cysteine residues in enzymatic targets .
  • Crystallography: emphasizes X-ray diffraction for confirming bicyclic systems.
  • Biological Activity : While 5b’s trifluoromethyl-imidazothiadiazole structure shows antimicrobial activity, the target compound’s hybrid design may broaden its scope to kinase inhibition or anticancer applications .

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